![molecular formula C10H12N2O4 B1521482 N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide CAS No. 1221341-47-4](/img/structure/B1521482.png)
N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide
Overview
Description
N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 .
Synthesis Analysis
N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide can be synthesized by acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid solvent . The reaction involves 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid reacting with 2.46 g (24 mmol) of acetic anhydride for 18 h at room temperature .Molecular Structure Analysis
The molecular structure of N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide consists of a central phenyl ring with three substituents . The methoxy group is nearly coplanar with the central phenyl ring, while the nitro group and the acetamido group are less coplanar . The NH group forms an intramolecular N—H O hydrogen bond to a nitro-group O atom .Chemical Reactions Analysis
N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide can participate in a variety of chemical reactions. For instance, it has been reported that treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine furnished 2-amino-N-(2-nitrophenyl) .Physical And Chemical Properties Analysis
N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide has a molecular weight of 224.22 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Green Synthesis and Catalytic Applications
A study by Zhang Qun-feng et al. discusses the use of a novel Pd / C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, showcasing the potential for green synthesis methods in producing important intermediates for azo disperse dyes (Zhang Qun-feng, 2008). This suggests that compounds within this family, including N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, could be used in developing eco-friendly synthetic pathways for various industrial applications.
Environmental Behavior and Metabolism
Coleman et al. explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insight into the biotransformation and environmental fate of this class of compounds (Coleman et al., 2000). Understanding the metabolic pathways of similar compounds can help in assessing environmental risks and designing safer chemicals.
Antibacterial Activity
Research by Chohan et al. on zinc complexes of benzothiazole-derived Schiff bases, which include structural motifs similar to N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide, reveals significant antibacterial properties (Chohan et al., 2003). This suggests potential applications in developing new antimicrobial agents or coatings.
Photocatalytic Degradation
Jallouli et al. investigated the photocatalytic degradation of acetaminophen, highlighting the effectiveness of TiO2 nanoparticles in breaking down organic contaminants (Jallouli et al., 2017). Similar approaches could be explored for the degradation of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide and related compounds in water treatment processes.
Safety And Hazards
properties
IUPAC Name |
N-methoxy-N-methyl-2-(2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(16-2)10(13)7-8-5-3-4-6-9(8)12(14)15/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUGNZIURPJOCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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